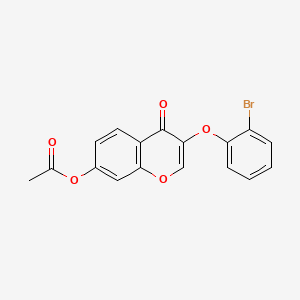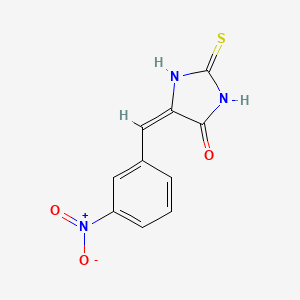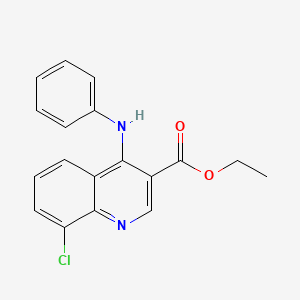![molecular formula C12H8BrFN2OS B11666469 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666469.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a thiophene ring, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its potential biological activities and its ability to form complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce the reaction time and improve the efficiency of the process .
化学反应分析
Types of Reactions
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Employed in the development of new materials and chemical sensors
作用机制
The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- N’-[(E)-(5-chloro-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-chlorophenyl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(5-bromo-2-methylphenyl)methylidene]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. These atoms enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .
属性
分子式 |
C12H8BrFN2OS |
|---|---|
分子量 |
327.17 g/mol |
IUPAC 名称 |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+ |
InChI 键 |
BCOPCMQDHGVPEA-VIZOYTHASA-N |
手性 SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F |
规范 SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666393.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![(5E)-5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666408.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)

![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
![2-{[(2,3-Dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11666448.png)
![1-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11666458.png)

![3-chloro-N-(2-chloro-3-methylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666461.png)
